2-(2,3,4-Trifluorophenoxy)acetic acid
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Overview
Description
2-(2,3,4-Trifluorophenoxy)acetic acid is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of a trifluorophenoxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-trifluorophenoxy)acetic acid typically involves the reaction of 2,3,4-trifluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4-Trifluorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluorophenoxy group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,3,4-Trifluorophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trifluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes, such as enzyme inhibition or activation, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
- 2,4,5-Trifluorophenoxyacetic acid
- 2,3-Difluorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Comparison: 2-(2,3,4-Trifluorophenoxy)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can significantly influence its chemical properties and reactivity compared to other similar compounds. For instance, the trifluorophenoxy group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
CAS No. |
322-26-9 |
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Molecular Formula |
C8H5F3O3 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
GOFHDGJIQKBRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(=O)O)F)F)F |
Origin of Product |
United States |
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